molecular formula C20H23N5O4 B2959083 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-75-2

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2959083
M. Wt: 397.435
InChI Key: ANLHNIDEAAQELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reaction, as well as the products formed .


Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Derivatives

The compound has applications in the synthesis of various novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) utilized similar compounds as a basis for synthesizing a range of new heterocycles, demonstrating significant anti-inflammatory and analgesic properties. These compounds showed potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some exhibiting high inhibitory activity and COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystallography and Molecular Structure

The compound's derivatives have been analyzed through crystallography to understand their molecular structure. Wang et al. (2011) explored the crystal structure of a similar compound, revealing insights into its conformations and hydrogen bond interactions. This research contributes to the understanding of molecular interactions and structure-function relationships in such compounds (Wang et al., 2011).

Pharmacological Applications

Research into derivatives of this compound has led to the discovery of potent non-peptide antagonists for specific receptors. Sasaki et al. (2003) discovered a derivative that showed high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated potential therapeutic applications in the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).

Anti-Inflammatory Activity

The compound and its derivatives have shown promise in anti-inflammatory research. Kaminski et al. (1989) synthesized a series of substituted analogs based on a similar ring system and found them to exhibit significant anti-inflammatory activity in animal models. This highlights the compound's potential in developing new anti-inflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-15(29-4)14(10-12)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-13(2)26/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHNIDEAAQELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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